N-Phenyl-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide
Description
N-Phenyl-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a spiro-diazaspiro core and a thioether linkage. Its structural uniqueness arises from the spiro[4.6]undeca-1,3-diene system, which confers conformational rigidity and influences intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-phenyl-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c27-20(24-19-13-7-4-8-14-19)17-28-22-21(18-11-5-3-6-12-18)25-23(26-22)15-9-1-2-10-16-23/h3-8,11-14H,1-2,9-10,15-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUCASXRLJEFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Phenyl-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis, and research findings, supported by data tables and case studies.
Molecular Characteristics
The molecular formula of this compound is . It features a phenyl group attached to an acetamide moiety with a sulfanyl group linked to a diazaspiro structure. The complexity of its structure suggests diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2OS |
| Molecular Weight | 396.51 g/mol |
| CAS Number | 899906-71-9 |
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. A study evaluated various derivatives for their efficacy in animal models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results highlighted that specific structural modifications enhance anticonvulsant activity, particularly through interactions with neuronal voltage-sensitive sodium channels .
Case Study:
In a pharmacological study, several derivatives were tested at doses of 30, 100, and 300 mg/kg in mice. The most potent derivative showed significant protection against seizures in the MES model, indicating the importance of structural features in enhancing biological activity .
Antimicrobial Properties
The compound has also been investigated for its potential antimicrobial effects. Preliminary studies suggest that modifications in the diazaspiro structure can lead to enhanced activity against various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Research Findings:
A comparative study evaluated the antimicrobial efficacy of several derivatives against common pathogens. The results indicated that compounds with specific functional groups exhibited stronger inhibitory effects than others .
The biological activity of this compound is likely multifaceted:
Molecular Targets:
- Sodium Channels: Interaction with voltage-gated sodium channels may contribute to its anticonvulsant properties.
- Enzymatic Inhibition: Potential inhibition of enzymes involved in bacterial metabolism could explain its antimicrobial effects.
Pathways Involved:
The compound may influence various biochemical pathways, including those related to neurotransmission and cellular signaling .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.
| Compound Name | Anticonvulsant Activity | Antimicrobial Activity |
|---|---|---|
| N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Moderate | Weak |
| N-(Trifluoromethyl)-substituted derivatives | High | Moderate |
| N-(Dihydrobenzodioxin)-based compounds | Low | High |
This comparison indicates that structural variations significantly impact both anticonvulsant and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a common scaffold with several derivatives, differing primarily in substituents on the phenyl ring or diazaspiro system. Key examples include:
Key Observations :
- Methoxy groups () increase steric bulk and may alter metabolic stability.
- Spiro vs. Piperazine Systems : The diazaspiro core in the target compound imposes greater conformational rigidity compared to AG-09/3’s piperazine ring, which may enhance selectivity in receptor interactions .
Crystallographic and Hydrogen-Bonding Patterns
Comparative crystallographic studies reveal distinct conformational behaviors:
- Dihedral Angles: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, the pyrimidine and benzene rings form a dihedral angle of 42.25°, whereas analogues with bulkier substituents (e.g., 3-chlorophenyl) exhibit larger angles (59.70°–67.84°), suggesting substituent-driven torsional strain .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize folded conformations in both the target compound and its pyrimidine analogues, forming S(7) ring motifs. Intermolecular N–H⋯O bonds in crystal lattices correlate with higher melting points and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
